Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
Description
Contextualization of the Pyrazolo[5,1-b]oxazole Core in Heterocyclic Chemistry
Heterocyclic compounds are integral to numerous biological processes, and their structures are found in a vast number of natural products and synthetic drugs. mdpi.com The pyrazolo[5,1-b]oxazole core is a bicyclic system constructed from two fundamental five-membered aromatic heterocycles: pyrazole (B372694) and oxazole (B20620).
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is a versatile building block in medicinal chemistry, recognized for its ability to participate in various biological interactions. mdpi.commdpi.com Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov The pyrazole scaffold is considered a "privileged structure" in drug discovery, particularly in the design of protein kinase inhibitors for targeted cancer therapies. nih.govnih.gov
The oxazole ring, containing one oxygen and one nitrogen atom, is another key pharmacophore present in numerous biologically active molecules. nih.gov Oxazole derivatives are known to exhibit a range of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities. nih.govnih.gov The oxazole nucleus is a core component of several clinical drugs and natural products, highlighting its importance in pharmaceutical research. nih.govtandfonline.com
The fusion of the pyrazole and oxazole rings into the pyrazolo[5,1-b]oxazole system creates a novel scaffold that combines the chemical and biological attributes of both parent heterocycles. Fused ring systems often exhibit enhanced or entirely new biological activities compared to their monocyclic counterparts, a phenomenon that drives the scientific interest in these structures. mdpi.com
| Property | Pyrazole | Oxazole |
|---|---|---|
| Structure | Five-membered ring with two adjacent nitrogen atoms | Five-membered ring with one oxygen and one nitrogen atom |
| Aromaticity | Aromatic | Aromatic, but less so than thiazoles wikipedia.org |
| Key Biological Activities | Anticancer, anti-inflammatory, antimicrobial, analgesic mdpi.comnih.gov | Antimicrobial, anticancer, antitubercular, anti-inflammatory nih.gov |
| Significance | Considered a privileged scaffold in medicinal chemistry nih.govnih.gov | Core component of various natural products and clinical drugs nih.govtandfonline.com |
Evolution of Research Interests in Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
While extensive research on the specific molecule Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- is still emerging, the evolution of interest can be traced through studies on the broader class of pyrazolo-fused heterocycles. Initial research focused on the synthesis and characterization of the core pyrazolo[5,1-b]oxazole ring system. Synthetic chemists have developed various strategies to construct this fused scaffold, often involving multi-step reactions like the cyclization of hydrazinocarbonyl compounds.
More recently, research has shifted towards the exploration of the biological potential of derivatives of this core structure. Studies on related pyrazolo-fused systems, such as pyrazolo[5,1-b]thiazoles and pyrazolo[1,5-a]pyrimidines, have demonstrated significant antimicrobial and anticancer activities, fueling interest in the oxazole variant. nih.govnih.gov The specific introduction of the "2,3-dihydro-" modification and the "6-methanol" group represents a targeted approach in medicinal chemistry. The dihydro- feature introduces saturation, moving the structure from a planar to a more three-dimensional shape, which can be crucial for fitting into the active sites of biological targets. The methanol (B129727) group provides a key functional handle for creating libraries of new compounds for structure-activity relationship (SAR) studies. This evolution from core synthesis to functionalized derivative exploration highlights a maturing interest in this scaffold for specific applications in drug discovery.
| Period | Research Focus | Key Findings/Developments |
|---|---|---|
| Late 20th Century | Synthesis of core fused heterocyclic systems | Development of fundamental synthetic routes to pyrazolo-fused scaffolds (e.g., pyrazolo[1,5-a]pyrimidines) bohrium.com |
| Early 2000s | Exploration of broad biological activities | Initial screening of pyrazolo-fused compounds reveals a wide range of activities, including kinase inhibition nih.govnih.gov |
| 2010s - Present | Targeted derivatization and SAR studies | Synthesis of specific, functionalized derivatives like pyrazolo[5,1-b]oxazoles to optimize potency and selectivity for specific biological targets (e.g., antimicrobial, anticancer) nih.govnih.gov |
| Contemporary | Focus on specific scaffolds like Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- | Investigation into how specific functional groups (methanol) and structural modifications (dihydro-) can fine-tune biological activity and physicochemical properties for drug development. |
Strategic Importance of the Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Scaffold in Research Design
The Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- scaffold is strategically important in modern research design, particularly in medicinal chemistry, for several key reasons. Its status as a "privileged scaffold" implies that it has inherent properties making it a versatile and effective framework for developing biologically active compounds. researchgate.netnih.gov
The fused bicyclic core provides a rigid and conformationally constrained structure. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The specific arrangement of nitrogen and oxygen atoms within the rings offers multiple points for hydrogen bonding and other non-covalent interactions with proteins and enzymes.
The 2,3-dihydro modification introduces a non-planar, sp3-hybridized center, adding crucial three-dimensional character. This is strategically important for achieving specific interactions within the often complex and chiral binding pockets of enzymes and receptors. Furthermore, the methanol group at the 6-position is a critical feature. It not only provides a potential hydrogen bonding site but also serves as a versatile chemical handle. Researchers can easily modify this alcohol group to introduce a wide variety of other functionalities, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and drug-like properties. This makes the scaffold an excellent starting point for building combinatorial libraries for high-throughput screening.
| Structural Feature | Strategic Importance in Research Design |
|---|---|
| Fused Pyrazolo[5,1-b]oxazole Core | Provides a rigid, privileged scaffold; combines the biological potential of both pyrazole and oxazole rings. nih.govresearchgate.net |
| Multiple Heteroatoms (N, O) | Act as key hydrogen bond donors and acceptors for specific interactions with biological targets. |
| 2,3-dihydro- Modification | Introduces three-dimensional complexity, allowing for better fit and orientation in protein binding sites. |
| 6-methanol (-CH2OH) Group | Serves as a versatile functional handle for chemical modification and library synthesis (SAR studies). Provides an additional site for hydrogen bonding. |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-4-5-3-6-8(7-5)1-2-10-6/h3,9H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXKNQDOYULMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=NN21)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Pyrazolo 5,1 B Oxazole 6 Methanol, 2,3 Dihydro and Analogues
Retrosynthetic Analysis and Key Disconnections for Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
A retrosynthetic analysis of the target molecule, Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-, reveals several key disconnections that provide pathways for its synthesis. The primary disconnection of the fused heterocyclic system involves breaking the oxazole (B20620) ring. This can be envisioned through a disconnection of the C-O and C-N bonds, leading back to a substituted pyrazole (B372694) precursor.
One logical disconnection is at the C7a-O1 bond and the C5-N4 bond of the oxazole ring. This approach simplifies the target molecule to a 5-aminopyrazole derivative bearing a suitable three-carbon chain at the N1 position, which can undergo intramolecular cyclization. A further disconnection of the 6-methanol group suggests a precursor such as 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid or its corresponding ester. This carboxylic acid derivative is a key intermediate, as its synthesis is documented, and the subsequent reduction to the primary alcohol is a well-established transformation in organic synthesis.
Another strategic disconnection involves a [3+2] cycloaddition approach, where the pyrazole ring acts as a three-atom component and a two-atom synthon provides the remaining atoms for the oxazole ring. This strategy is particularly powerful for constructing five-membered heterocyclic rings.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Classical and Contemporary Synthetic Routes to the Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Core
The construction of the pyrazolo[5,1-b]oxazole core can be achieved through various classical and contemporary synthetic methods. These strategies often involve the initial formation of a suitably functionalized pyrazole ring, followed by the annulation of the oxazole ring.
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a powerful tool for the synthesis of five-membered heterocyclic rings like oxazoles. In the context of pyrazolo[5,1-b]oxazole synthesis, a common strategy involves the reaction of a pyrazole-derived dipole with a suitable dipolarophile.
One such approach could involve an intramolecular nitrile oxide cycloaddition (INOC) reaction. This would typically start with a pyrazole derivative bearing an aldoxime and an alkene or alkyne tethered to the pyrazole core. In situ generation of the nitrile oxide from the aldoxime would be followed by its intramolecular trapping by the tethered dipolarophile to construct the fused oxazoline/oxazole ring.
| Reactants | Reaction Type | Key Features |
| Pyrazole with tethered aldoxime and alkene/alkyne | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Forms the oxazoline/oxazole ring in a single, often stereoselective, step. |
| Nitrile oxides and β-functionalized ketones | Enolate-mediated 1,3-dipolar cycloaddition | Provides access to highly substituted isoxazoles, which can be precursors to the target system. researchgate.net |
Condensation and annulation reactions represent a more classical approach to the synthesis of fused heterocyclic systems. These methods typically involve the stepwise formation of bonds to build the target ring system. For the synthesis of the 2,3-dihydropyrazolo[5,1-b]oxazole core, a key strategy involves the cyclization of a 5-amino-1-(2-hydroxyethyl)pyrazole derivative.
A plausible synthetic sequence starts with the reaction of a β-ketoester with hydrazine to form a pyrazolone. Subsequent N-alkylation with a protected 2-haloethanol, followed by conversion of the pyrazolone to a 5-aminopyrazole, would yield a key intermediate. Intramolecular cyclization, often acid-catalyzed, would then lead to the formation of the 2,3-dihydropyrazolo[5,1-b]oxazole ring system. Ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes has also been reported as an efficient method for constructing fused pyrazolo systems. mdpi.comnih.gov
| Starting Materials | Key Steps | Resulting Core |
| β-ketoester, hydrazine, 2-haloethanol | Pyrazolone formation, N-alkylation, amination, cyclization | 2,3-dihydropyrazolo[5,1-b]oxazole |
| Pyrazole derivatives, alkynes | Ruthenium(II)-catalyzed C-H/N-H annulation | Pyrazolo-fused heterocycles mdpi.comnih.gov |
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- are not extensively reported, MCR strategies for the synthesis of highly substituted pyrazoles and oxazoles are well-documented and can be adapted.
For instance, a one-pot reaction involving a hydrazine, a β-dicarbonyl compound, and a third component bearing the necessary functionality for the subsequent oxazole ring formation could be envisioned. The van Leusen oxazole synthesis, a [3+2] cycloaddition based on tosylmethylisocyanides (TosMICs), is a versatile method for preparing oxazoles and could potentially be integrated into an MCR sequence. MCRs offer the advantages of high atom economy, operational simplicity, and the ability to rapidly generate libraries of analogues for structure-activity relationship studies.
| Reaction Type | Components | Advantages |
| Biginelli-type reaction | Aldehyde, β-dicarbonyl compound, urea/thiourea | Access to dihydropyrimidinones, which can be precursors to fused systems. |
| Hantzsch-type synthesis | Aldehyde, β-ketoester, ammonia | Formation of dihydropyridines, adaptable for pyrazole analogues. |
| Ugi/Passerini reactions | Aldehyde, amine, carboxylic acid, isocyanide | Rapid assembly of complex acyclic precursors for subsequent cyclization. |
Functionalization and Derivatization Approaches for Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
Functionalization of the pre-formed pyrazolo[5,1-b]oxazole core is a key strategy for accessing a diverse range of analogues. The reactivity of the fused ring system allows for selective modification at various positions.
The 6-methanol group is a versatile handle for further derivatization. As previously mentioned, a common synthetic route proceeds through the corresponding 6-carboxylic acid or its ester. The reduction of this carboxylic acid to the primary alcohol is a standard transformation.
| Starting Material | Reagent | Product | Notes |
| 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid | LiAlH₄, BH₃·THF | Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- | Standard reduction of a carboxylic acid. |
| 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid ester | LiAlH₄, DIBAL-H | Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- | Standard reduction of an ester. |
Once the 6-methanol derivative is obtained, it can be further functionalized. For example, oxidation to the corresponding aldehyde would allow for the introduction of various groups via Wittig-type reactions or reductive amination. Esterification or etherification of the alcohol provides another avenue for introducing diversity.
Selective functionalization of the pyrazole and oxazole rings can also be achieved through electrophilic or nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, depending on the electronic nature of the specific positions on the heterocyclic core.
Modifications of the Pyrazolo and Oxazole Rings
The functionalization of the fused pyrazolo[5,1-b]oxazole ring system is crucial for developing structure-activity relationships and optimizing the properties of lead compounds. While direct modification studies on Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- are not extensively documented, analogous strategies from related pyrazolo-fused systems provide a predictive framework for potential synthetic transformations.
Modification of the Pyrazole Ring: The pyrazole moiety is susceptible to various modifications, most notably through C-H functionalization. Drawing parallels from studies on pyrazolo[1,5-a]pyrimidines, oxidative C-H halogenation represents a viable strategy. For instance, the use of sodium halides (NaX) in the presence of an oxidant like potassium persulfate (K₂S₂O₈) can achieve regioselective halogenation at the C7 position of the pyrazolo[5,1-b]oxazole core. thieme-connect.de This transformation is typically robust, tolerating a range of functional groups on the heterocyclic system. thieme-connect.de The resulting halo-derivatives are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents, thereby expanding molecular diversity.
Another approach involves the synthesis of substituted pyrazoles prior to the construction of the fused ring system. The cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines is a classical and widely used method for creating substituted pyrazoles, which can then be used to build the oxazole ring. nih.gov Regioselectivity in this initial pyrazole synthesis can be a challenge but can often be controlled by the electronic and steric nature of the substituents on the dicarbonyl precursor. nih.gov
Modification of the Oxazole Ring: The 2,3-dihydro-oxazole (oxazoline) portion of the target molecule also presents opportunities for modification. Synthetic routes that build the oxazole ring in the final steps allow for the incorporation of diversity. For instance, the reaction of hydrazide derivatives of a pyrazolothiazole system with various reagents has been shown to lead to diverse fused heterocycles, a strategy that could be adapted for pyrazolo[5,1-b]oxazoles. nih.gov Starting with a functionalized pyrazole core, reaction with precursors bearing different substituents destined for the oxazole ring can generate a library of analogues.
The table below summarizes potential modification strategies based on analogous heterocyclic systems.
| Ring System | Modification Strategy | Reagents/Conditions | Potential Outcome on Pyrazolo[5,1-b]oxazole Core |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | Oxidative C-H Halogenation | NaX, K₂S₂O₈ | Introduction of Halogen at C7 |
| Pyrazole | Cyclocondensation | Substituted Hydrazines, 1,3-Diketones | Pre-functionalization of the Pyrazole Ring |
| Pyrazolo[5,1-b]thiazole | Derivatization of Core Intermediates | Hydrazides, Aldehydes, Ethyl Cyanoacetate | Diverse substituents on the Oxazole/Oxazoline ring |
Stereoselective Synthesis of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Enantiomers
The 2,3-dihydro-oxazole ring in the target molecule contains a stereocenter, making the development of enantioselective synthetic methods highly desirable. While specific methods for Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- have not been detailed, general trends in asymmetric catalysis for pyrazole-containing heterocycles offer significant insights.
Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool for the asymmetric synthesis of fused pyrazoles. For example, NHC-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines has been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and high enantioselectivities. rsc.org A similar strategy could be envisioned where a suitably functionalized pyrazole acts as a nucleophile in an NHC-catalyzed reaction to construct the chiral oxazoline ring. Another powerful approach involves the carbene-catalyzed enantio- and diastereoselective [2+4] cycloaddition to create complex pyrano[2,3-c]pyrazole systems containing chiral quaternary carbon centers. nih.govresearchgate.net
Metal-catalyzed reactions also provide a robust avenue for stereoselective synthesis. Iridium-catalyzed intramolecular allylic substitution has been effectively used for the enantioselective synthesis of pyrazolines. rsc.org This methodology could potentially be adapted to form the C-O bond in the dihydro-oxazole ring via an intramolecular allylic etherification starting from a pyrazole derivative with an allylic carbonate side chain. Isoselenourea-catalyzed enantioselective [3+3]-Michael addition-cyclization processes have also been developed for the synthesis of fused pyrazolo-pyridones and -pyranones with excellent enantiocontrol. nih.gov
The following table outlines potential catalytic systems applicable to the stereoselective synthesis of the target compound, based on general trends.
| Catalytic System | Reaction Type | Analogous System Synthesized | Potential Application |
| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Chiral Pyrazolo[3,4-b]pyridin-6-ones rsc.org | Asymmetric construction of the oxazoline ring |
| Iridium-phosphine complex | Intramolecular Allylic Substitution | Enantiopure Pyrazolines rsc.org | Asymmetric cyclization to form the dihydro-oxazole ring |
| Isoselenourea | [3+3] Michael Addition-Cyclization | Fused Pyrazolo-pyridones and -pyranones nih.gov | Enantioselective formation of the fused heterocyclic core |
Catalytic Methods and Green Chemistry Principles in Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Synthesis
The integration of catalytic methods and green chemistry principles is paramount in modern organic synthesis to enhance efficiency and reduce environmental impact. Microwave-assisted organic synthesis (MAOS) is a particularly effective technique for accelerating reactions, often leading to higher yields and purity with significantly reduced reaction times.
The synthesis of various pyrazolo-fused heterocycles has been successfully achieved using microwave irradiation. For example, the synthesis of pyrazolo[5,1-b]purines, pyrazolo[1,5-c]quinazolines, and pyrazolo[1,5-a] rsc.orgnih.govresearchgate.nettriazines has been reported to proceed rapidly and efficiently under microwave conditions. researchgate.netresearchgate.netnih.gov These methods often feature simple, chromatography-free workup procedures, adding to their practicality. researchgate.net The synthesis of chiral oxazolines from chiral β-amino alcohols and nitriles has also been shown to be greatly accelerated by microwave heating, often in the presence of a recoverable heterogeneous catalyst and under solvent-free conditions. rsc.org This approach embodies several green chemistry principles, including energy efficiency, high atom economy, and waste reduction. rsc.org
The use of environmentally benign solvents and catalysts is another cornerstone of green chemistry. The multi-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been demonstrated in a water-ethanol mixture using L-Tyrosine as a biocatalyst under microwave irradiation, achieving high yields in minutes. lew.ro Such protocols, which avoid hazardous solvents and employ biodegradable catalysts, are highly desirable.
The table below highlights green and catalytic approaches that could be adapted for the synthesis of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-.
| Green Chemistry Approach | Specific Method | Advantages | Applicable to Target Synthesis |
| Energy Efficiency | Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), higher yields, increased purity researchgate.netresearchgate.netnih.govrsc.orglew.ro | Both pyrazole formation and oxazoline ring closure steps |
| Alternative Solvents | Water or Water-Ethanol Mixtures | Reduced environmental impact, low toxicity, low cost lew.ro | Multi-component reactions to assemble the core structure |
| Catalysis | Heterogeneous Catalysts, Biocatalysts | Catalyst recyclability, milder reaction conditions, high selectivity rsc.org | Stereoselective steps and ring-forming reactions |
| Atom Economy | Multi-component Reactions | Combining multiple steps into one pot, reducing waste and purification steps lew.ro | Efficient assembly of the pyrazolo[5,1-b]oxazole scaffold |
Theoretical and Computational Investigations of Pyrazolo 5,1 B Oxazole 6 Methanol, 2,3 Dihydro
Quantum Chemical Calculations on the Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- System
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of heterocyclic systems. cuny.eduresearchgate.net Such calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy, providing a microscopic view of the molecule's behavior. researchgate.net
The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are commonly employed to determine the distribution of electrons and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net For the Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- system, key insights can be gained from analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.com Studies on similar pyrazole (B372694) and oxazole (B20620) derivatives show that these fused heterocyclic systems possess distinct regions of reactivity, often centered around the nitrogen and oxygen atoms and the π-system of the pyrazole ring. nih.govnih.gov
Table 1: Predicted Quantum Chemical Properties of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- (Illustrative Data based on DFT Calculations of Analogous Systems)
| Parameter | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.2 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |
| Electronegativity (χ) | Power of an atom to attract electrons | 3.85 eV |
| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.79 eV |
Computational chemistry plays a vital role in elucidating the mechanisms of complex organic reactions. For the synthesis of fused heterocyclic systems like Pyrazolo[5,1-b]oxazole, theoretical studies can map out the potential energy surface of the reaction, identifying transition states, intermediates, and the associated energy barriers. researchgate.net This information is crucial for optimizing reaction conditions and understanding the regioselectivity and stereoselectivity of the process.
A plausible synthetic route to the pyrazolo[5,1-b]oxazole core involves the intramolecular cycloaddition of a suitably functionalized pyrazole derivative. For instance, the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a powerful method for constructing oxazole rings fused to other heterocycles. mdpi.com Computational modeling of such a reaction for the synthesis of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- would involve:
Geometry Optimization: Calculating the ground-state structures of reactants, intermediates, transition states, and products.
Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and calculating thermodynamic properties.
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product.
These calculations can help determine the rate-limiting step and provide insights into how substituents might influence the reaction pathway. Studies on related pyrazole syntheses have successfully used DFT to rationalize reaction outcomes and guide synthetic efforts. acs.org
Molecular Modeling and Docking Studies of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- with Biological Targets (Focus on computational aspects, not experimental biological results)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. growingscience.comresearchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Given that pyrazole and oxazole scaffolds are present in many biologically active compounds, docking studies of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- are valuable for identifying potential protein targets and predicting binding affinity. researchgate.netsemanticscholar.org
The computational workflow for a typical docking study involves:
Receptor Preparation: Starting with a 3D structure of the target protein (often from the Protein Data Bank), hydrogen atoms are added, charges are assigned, and water molecules are typically removed.
Ligand Preparation: The 3D structure of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- is generated and energy-minimized to obtain a low-energy conformation.
Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the defined binding site of the receptor. growingscience.com The program explores various conformations and orientations of the ligand, scoring them based on a force field to estimate binding affinity (often reported as a binding energy in kcal/mol).
Analysis of Results: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex.
For instance, docking studies on similar pyrazole-oxazole derivatives have identified potential interactions with enzymes like human topoisomerase II and bacterial heme-binding proteins. growingscience.comresearchgate.net These studies provide a blueprint for how Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- might interact with biological targets.
Table 2: Illustrative Molecular Docking Results of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- with a Hypothetical Kinase Target
| Parameter | Description | Value/Residues Involved |
| Binding Energy | Estimated free energy of binding | -8.2 kcal/mol |
| Hydrogen Bonds | Key electrostatic interactions | ASN88 (backbone), GLU91 (side chain) |
| Interacting Residues | Amino acids in the binding pocket within 4 Å | LEU15, VAL23, ALA40, LYS42, MET86, PHE145 |
| Interaction Type | Nature of the key interactions | Hydrogen bonding with the methanol (B129727) -OH group; Hydrophobic interactions with the dihydro-oxazole ring. |
Conformational Analysis of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly impact its physical properties and biological activity. For Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-, conformational flexibility arises primarily from the dihydro-oxazole ring, which is not planar, and the rotation of the C-C bond connecting the methanol substituent to the heterocyclic core.
Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers for interconversion (transition states). iu.edu.sa This can be achieved by performing systematic scans of key dihedral angles. Studies on related oxazole-containing molecules have shown that intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations. nih.gov In the case of the target molecule, an intramolecular hydrogen bond between the methanol hydroxyl group and the pyrazole nitrogen atom could influence its preferred geometry. The dihydro-oxazole ring can adopt various puckered conformations, such as envelope or twist forms, and computational analysis can determine their relative energies. researchgate.net
In Silico Screening and Design of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Analogues
The Pyrazolo[5,1-b]oxazole scaffold serves as a valuable starting point for the design of new molecules with potentially enhanced properties. In silico screening and rational drug design techniques are used to guide the synthesis of analogues with improved binding affinity, selectivity, or pharmacokinetic profiles. nih.gov
A typical workflow for designing analogues includes:
Pharmacophore Modeling: Based on the binding mode identified in docking studies (Section 3.2), a 3D pharmacophore model is generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.
Virtual Screening: The pharmacophore model is used as a filter to search large virtual databases of chemical compounds to identify new molecules that match the required features.
Structure-Based Design: Starting with the parent molecule, modifications are made to its structure to enhance interactions with the target receptor. For Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-, potential modifications could include substituting the methanol group with other functional groups to form additional hydrogen bonds, or adding substituents to the pyrazole ring to improve hydrophobic interactions. mdpi.com
These computational approaches allow for the rapid evaluation of thousands of potential analogues, prioritizing the most promising candidates for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. uomustansiriyah.edu.iq
Mechanistic Biological Studies of Pyrazolo 5,1 B Oxazole 6 Methanol, 2,3 Dihydro Excluding Clinical Data
Investigation of Molecular Targets and Binding Interactions for Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
The unique fused ring system of the pyrazolo-oxazole structure provides a rigid, planar framework capable of engaging with biological targets through a variety of molecular interactions. These can include hydrogen bonding, π-π stacking, hydrophobic effects, and van der Waals forces, making the scaffold a versatile platform for drug design. The specific arrangement of nitrogen and oxygen atoms within the fused rings contributes to a distinct biological activity profile. smolecule.com
Analogues of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- have been investigated as inhibitors of various enzymes. The mechanism often involves the binding of the heterocyclic structure to the active site of an enzyme, thereby influencing its catalytic activity. smolecule.com
Studies on related pyrazole (B372694) derivatives have demonstrated potent inhibitory activity against metalloproteinases like meprin α and meprin β. nih.gov For instance, the 3,5-diphenylpyrazole (B73989) scaffold has shown high inhibitory activity against meprin α, with potency in the low nanomolar range. nih.gov The mechanism of action for pyrazole-based compounds can also involve the inhibition of key enzymes in bacterial cells or the modulation of pathways essential for cancer cell proliferation. smolecule.com Furthermore, different series of pyrazole derivatives have been shown to be potent and selective inhibitors of monoamine oxidase (MAO) isoforms, acting as reversible inhibitors of MAO-A. nih.gov
The pyrazolo-oxazole scaffold and its bioisosteres are present in molecules designed to interact with specific cellular receptors. For example, derivatives of the related pyrazolo[5,1-b]thiazole structure have been developed as selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. researchgate.net One such compound, N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[5,1-b] smolecule.comnih.govthiazole-7-amine, demonstrated high-affinity binding to the human CRF1 receptor with an IC50 of 70 nM and functional antagonism with an IC50 of 7.1 nM. researchgate.net
In silico studies on isosteric scaffolds, such as pyrazolo[1,5-a]thieno[2,3-c]pyrimidine, have been used to predict binding profiles to GABAA receptor subtypes. mdpi.comnih.gov Molecular docking and dynamic simulations help to understand how these compounds orient themselves within the receptor's binding site to form stable complexes. mdpi.comnih.govnih.gov
Cellular Pathway Modulation by Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Analogues (In vitro/cellular level)
Compounds featuring the pyrazolo-oxazole core structure can modulate cellular pathways critical for cell survival and proliferation. smolecule.com Research indicates that these compounds may possess anticancer properties by interfering with pathways essential for cancer cell growth. smolecule.com
Analogous pyrazole-containing heterocyclic systems have demonstrated the ability to modulate inflammatory pathways. For example, certain 3,5-diaryl pyrazole derivatives have been found to inhibit the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in vitro. nih.gov This suggests that compounds based on the pyrazolo-oxazole scaffold could potentially influence inflammatory signaling cascades within cells.
Structure-Activity Relationship (SAR) Elucidation for Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Analogues in Biological Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of compounds based on the pyrazolo-oxazole scaffold. These studies involve systematically modifying the chemical structure and evaluating the impact on biological effect.
The biological activity of pyrazolo-oxazole analogues is highly dependent on the nature and position of substituents on the heterocyclic core. SAR exploration has been a key strategy in developing potent enzyme inhibitors and receptor antagonists. nih.govresearchgate.net
For instance, in the development of pyrazole-based meprin α inhibitors, structural variations at positions 3 and 5 of the pyrazole ring were evaluated. nih.gov The unsubstituted 3,5-diphenylpyrazole already showed high potency. nih.gov Introducing a cyclopentyl moiety maintained similar activity, whereas smaller (methyl) or larger (benzyl) groups led to a decrease in inhibitory activity. nih.gov Furthermore, N-substitution on the pyrazole ring with lipophilic methyl or phenyl groups resulted in a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted parent compound. nih.gov
In a series of pyrazolo[5,1-b]thiazole derivatives acting as CRF1 receptor antagonists, modifications to the dialkylamino group at position 7 and the phenyl group at position 3 were explored to enhance binding affinity and functional antagonism. researchgate.net
Table 1: SAR of 3,5-Substituted Pyrazole Analogues as Meprin α Inhibitors
This table is interactive. You can sort and filter the data.
| Compound | Substituent at Position 3(5) | Meprin α Inhibition (IC50 in nM) |
| 7a | Phenyl | 18 ± 3 |
| 14a | Methyl | 100 ± 20 |
| 14b | Benzyl | 140 ± 20 |
| 14c | Cyclopentyl | 21 ± 3 |
Data sourced from a study on pyrazole-based inhibitors of meprin α and β. nih.gov
The three-dimensional arrangement of atoms (stereochemistry) in a molecule can significantly influence its interaction with chiral biological targets like enzymes and receptors. While specific studies detailing the stereochemical influences for Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- are not widely available, research on related heterocyclic systems underscores the importance of stereoselectivity.
For example, an efficient protocol for the stereoselective synthesis of pyrazolo[5,1-b]thiazole-3-carboxylate tethered β-lactam conjugates has been reported. researchgate.net The molecular structure and the specific stereochemical outcome of the synthesis were confirmed using single-crystal X-ray crystallography, highlighting the ability to control the spatial orientation of substituents on the core scaffold. researchgate.net This control is fundamental in drug design, as different stereoisomers of a compound can exhibit vastly different biological activities, from being highly active to completely inactive or even having undesirable off-target effects. The precise geometry of the molecule dictates how well it fits into the binding pocket of its biological target, affecting binding affinity and subsequent biological response.
Applications in Chemical Biology and Lead Compound Discovery Research
Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, in a selective manner. Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- and its close derivatives serve as effective probes due to their ability to interact with specific molecular targets within cells. smolecule.com The fused ring system provides a rigid three-dimensional structure that can fit into the active sites of enzymes or the binding pockets of receptors, allowing for the investigation of their function and kinetics.
Studies on related compounds, such as 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, have shown that this scaffold can act as a probe in biochemical assays to study enzyme kinetics. The mechanism of action often involves the modulation of enzyme activity through specific interactions, such as hydrogen bonding. The binding of these compounds to biological targets can alter their activity, leading to downstream effects that help researchers elucidate complex biological pathways. smolecule.com This makes the pyrazolo[5,1-b]oxazole core a valuable tool for target identification and validation in the early stages of drug discovery. Furthermore, lead optimization efforts on similar pyrazolo-fused scaffolds have yielded robust chemical probes for studying biological functions in vivo. nih.govresearchgate.net
Role of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Scaffolds in Fragment-Based Drug Discovery Research
Fragment-Based Drug Discovery (FBDD) is a strategy that uses small, low-complexity molecules, or "fragments," as starting points for building potent and selective drug candidates. nih.gov The pyrazole (B372694) nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in approved drugs and bioactive compounds, making it an ideal foundation for FBDD. nih.govresearchgate.net
The Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- scaffold embodies the key principles of an effective fragment:
Structural Rigidity and 3D Complexity: The fused bicyclic system provides a well-defined three-dimensional shape, which can lead to more specific and higher-quality interactions with a protein target compared to more flexible linear molecules.
Chemical Functionality: The presence of nitrogen and oxygen atoms provides hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding to biological targets. mdpi.com
Synthetic Tractability: The scaffold serves as a robust building block for the synthesis of more complex heterocyclic compounds, allowing for systematic exploration of chemical space around the core structure. smolecule.com
By screening libraries of fragments containing the pyrazolo[5,1-b]oxazole core, researchers can identify initial "hits" that bind to a target of interest. These low-affinity fragments then serve as starting points for optimization, where they are grown or linked to generate high-affinity lead compounds. nih.gov
Strategy for Lead Optimization Based on Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Derivatives (Pre-clinical, conceptual)
Once an initial "hit" or "lead" compound like Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- is identified, lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties. A common strategy involves a combination of structure-activity relationship (SAR) studies and structure-based drug design. nih.govnih.gov This process is iterative, involving the synthesis and testing of numerous analogues to refine the molecule's characteristics.
A conceptual lead optimization strategy for this scaffold would involve several key steps:
Modification of the Methanol (B129727) Group: The primary alcohol at position 6 is a key point for modification. It can be oxidized to an aldehyde or carboxylic acid, converted to ethers or esters, or replaced with amines to form various amides. These changes would probe the target's tolerance for different functional groups and their potential for new interactions, such as hydrogen bonds or salt bridges.
Substitution on the Rings: Introducing substituents at available positions on the pyrazole or oxazole (B20620) rings can enhance binding affinity and selectivity. For example, adding small alkyl or halogen groups could exploit hydrophobic pockets within the target's binding site.
Structure-Based Design: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), computational docking can be used to predict how different derivatives will bind. nih.gov This allows for the rational design of new compounds with improved complementarity to the active site.
Improving Physicochemical Properties: Modifications are also made to enhance drug-like properties, such as solubility and metabolic stability, which are critical for a compound's performance in vivo. nih.govresearchgate.net
The following table outlines a conceptual SAR study for derivatives of the core scaffold.
| Modification Site | Derivative Example | Rationale for Modification | Potential Impact on Activity |
| Position 6 | 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid | Introduce a charged group for potential ionic interactions. | Increased potency if an oppositely charged residue is in the binding site. |
| Position 6 | N-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxamide | Increase hydrogen bonding capacity and modify solubility. | Altered binding affinity and pharmacokinetic profile. |
| Ring System | 2-Chloro-pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- | Explore hydrophobic interactions and potentially block metabolic sites. | Enhanced binding affinity and/or improved metabolic stability. |
Development of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Based Bioisosteres
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one part of a molecule with a bioisostere is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions. acs.org
The pyrazolo[5,1-b]oxazole scaffold itself can be considered a bioisostere for other bicyclic aromatic systems found in bioactive molecules, such as purines or indoles. A key example in the literature demonstrates that a related pyrazolo-fused heterocycle, pyrazolo[1,5-a]-1,3,5-triazine, was successfully designed as a bioisostere for the purine (B94841) ring in the well-known CDK inhibitor, roscovitine. nih.gov This bioisosteric replacement resulted in a new compound with significantly higher potency against various cyclin-dependent kinases (CDKs) and a better cell-death-inducing profile in tumor cell lines. nih.gov
This successful precedent suggests that the Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- scaffold could be employed in a similar manner. By strategically replacing core structures in existing drugs with this scaffold, medicinal chemists can potentially develop second-generation analogues with enhanced therapeutic properties. nih.gov The unique arrangement of nitrogen and oxygen atoms in the fused ring system offers a different electronic and steric profile compared to other heterocycles, which can be exploited to optimize interactions with a biological target or to circumvent issues like metabolic instability or off-target effects.
Future Research Directions and Uncharted Territories for Pyrazolo 5,1 B Oxazole 6 Methanol, 2,3 Dihydro
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of pyrazolo-oxazole derivatives has traditionally involved multi-step processes. smolecule.com Future research is increasingly focused on developing novel, more efficient, and environmentally benign synthetic strategies. The exploration of sustainable or "green" chemistry approaches is paramount to reduce waste, energy consumption, and the use of hazardous materials.
Key areas for exploration include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for related pyrazole (B372694) and oxazole (B20620) structures. cu.edu.egresearchgate.netnih.gov For instance, the synthesis of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives saw reaction times drop from hours to minutes under microwave conditions. nih.gov Applying this technology to the synthesis of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- could offer a more efficient pathway.
Ultrasonic Irradiation: Sonochemistry represents another sustainable method that can promote reactions like condensation to form pyrazole-oxazole derivatives, often leading to higher yields in shorter times. nih.govresearchgate.net
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions is a primary goal of green chemistry. A four-component one-pot synthesis has been successfully used for pyrazolo[5,1-b]quinazoline hybrids, demonstrating an environmentally benign, high-yielding, and operationally simple approach that could be adapted for the pyrazolo-oxazole scaffold. nih.gov
Novel Cycloaddition Strategies: The intramolecular nitrile oxide cycloaddition (INOC) reaction has proven to be a simple and efficient route for creating complex pyrazolo-pyrano-oxazole ring systems. mdpi.com Exploring similar innovative cycloaddition or cross-dehydrogenative coupling reactions could provide direct and atom-economical access to the Pyrazolo[5,1-b]oxazole core. acs.org
Table 1: Comparison of Conventional vs. Sustainable Synthetic Methodologies for Related Heterocycles
| Methodology | Typical Conditions | Advantages | Reference |
| Conventional Heating | Reflux in organic solvents (e.g., acetic anhydride) for 2.5 - 4 hours. | Well-established procedures. | researchgate.net |
| Microwave Irradiation | Microwave heating for 18-22 minutes. | Reduced reaction time (from ~6 hours to minutes), improved yields. | cu.edu.egnih.gov |
| Ultrasonic Irradiation | Ultrasound probe (20 kHz) for 15-30 minutes at room temperature. | Shorter reaction times, energy efficiency, often avoids harsh reagents. | nih.gov |
| Multi-Component Reaction | One-pot synthesis using a catalyst like TBAB. | High atom economy, operational simplicity, reduced waste. | nih.gov |
Advanced Computational Approaches for Predictive Modeling
Advanced computational tools are becoming indispensable for accelerating drug discovery by predicting the biological activities and physicochemical properties of novel compounds. For Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- and its derivatives, these approaches can guide synthesis efforts toward molecules with higher potency and better drug-like characteristics.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can identify the key structural features of pyrazolo-oxazole derivatives that are crucial for their biological activity. mdpi.comnih.gov By generating contour maps, researchers can pinpoint regions of the molecule where modifications would likely enhance or diminish its therapeutic effect. nih.gov
Molecular Docking: Docking simulations can predict how Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- might bind to the active sites of various biological targets, such as kinases, cyclooxygenase (COX) enzymes, or DNA topoisomerase II. nih.govekb.eg These studies help elucidate potential mechanisms of action and can be used to screen large virtual libraries of derivatives against new targets. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. mdpi.comjcchems.com Early prediction of these pharmacokinetic and toxicity profiles helps to prioritize compounds with more favorable drug-like properties, reducing the likelihood of late-stage failures in the drug development pipeline.
Identification of New Biological Targets and Untapped Mechanistic Insights
While the pyrazolo-oxazole scaffold is known for broad bioactivity, the specific targets and mechanisms of action for Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- are not fully elucidated. smolecule.comnih.gov Future research should aim to uncover novel biological targets and gain a deeper understanding of how this compound exerts its effects at a molecular level.
Promising avenues for investigation include:
Kinase Inhibition: Many heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, are potent inhibitors of protein kinases, which are critical targets in oncology. mdpi.comnih.gov Screening Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- against a panel of kinases could identify new targets for cancer therapy.
Antimicrobial Mechanisms: The compound has shown potential as an antimicrobial agent. smolecule.comnih.govnih.gov Future studies should focus on identifying the specific bacterial or fungal enzymes it inhibits or the cellular pathways it disrupts. smolecule.com For related compounds, promising activity has been noted against strains like Pseudomonas aeruginosa and Bacillus subtilis. nih.gov
Anti-inflammatory Pathways: Related pyrazolo and oxazole derivatives are known to inhibit COX enzymes, which are key mediators of inflammation. ekb.eg Investigating the interaction of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- with COX-1 and COX-2 could reveal its potential as a novel anti-inflammatory agent.
Antitubercular Activity: Scaffolds like pyrazolo[1,5-a]pyridine (B1195680) have been designed as potent agents against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov Given the urgent need for new tuberculosis treatments, exploring the antitubercular potential of this compound is a high-priority research area.
Table 2: Potential Biological Targets for Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- Based on Related Scaffolds
| Target Class | Specific Example | Potential Therapeutic Area | Reference |
| Kinases | Phosphoinositide 3-kinase δ (PI3Kδ) | Inflammatory Diseases, Cancer | mdpi.com |
| Topoisomerases | Topoisomerase II | Cancer | nih.gov |
| Cyclooxygenases | COX-1 / COX-2 | Inflammation, Pain | ekb.eg |
| Microbial Enzymes | Various bacterial/fungal targets | Infectious Diseases | smolecule.comnih.govnih.gov |
| Mycobacterial Targets | Various Mtb cellular pathways | Tuberculosis | nih.gov |
Integration of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- in Systems Chemical Biology Research
Systems chemical biology uses small molecules as probes to perturb and study complex biological networks. The specific bioactivity profile of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- makes it a potential candidate for such a chemical probe. By observing the global cellular changes induced by the compound, researchers can uncover novel gene and protein functions, identify new drug targets, and better understand disease pathways. Future work could involve using derivatives of this compound in chemoproteomics or transcriptomics studies to map its interaction network within cells, providing a systems-level view of its mechanism of action.
Opportunities for Collaborative and Interdisciplinary Research on Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
Realizing the full potential of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- will require a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from multiple scientific fields.
Future progress will be driven by collaborations between:
Synthetic and Medicinal Chemists: To design and create novel derivatives with improved potency and selectivity, guided by computational predictions and biological data. nih.gov
Computational Chemists and Molecular Modelers: To perform in silico screening, predict binding modes, and refine structure-activity relationships, thereby rationalizing the design of new compounds. mdpi.comnih.gov
Biologists and Pharmacologists: To conduct in vitro and in vivo testing, identify biological targets, elucidate mechanisms of action, and evaluate the therapeutic potential of the synthesized compounds. nih.govnih.gov
Systems Biologists: To use the compound as a chemical tool to investigate complex biological pathways and networks, potentially uncovering unexpected therapeutic applications.
By fostering these interdisciplinary partnerships, the scientific community can systematically navigate the uncharted territories of this promising scaffold, paving the way for the development of new and effective therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for Pyrazolo[5,1-b]oxazole derivatives, and how can reaction efficiency be optimized?
A two-step strategy is commonly employed:
- Step 1 : Use a tetrabutylammonium bromide (TBAB)-catalyzed one-pot multicomponent reaction to synthesize the pyrazolo-oxazole core. This method offers high yield (>80%), short reaction time (2–4 hours), and operational simplicity under mild conditions .
- Step 2 : Functionalize the core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce pharmacophores like 1,2,3-triazoles. Optimize solvent (polar protic vs. aprotic) and catalyst ratios (e.g., CuSO₄/NaAsc at 1:2) to achieve >90% regioselectivity .
Q. What analytical techniques are essential for characterizing Pyrazolo[5,1-b]oxazole derivatives?
- Structural Confirmation : Use , , and high-resolution mass spectrometry (HRMS) to verify substituent positions and purity. For example, peaks at δ 4.2–5.1 ppm confirm methoxy or methylene groups in the oxazole ring .
- Elemental Analysis : Validate empirical formulas with ≤0.3% deviation between calculated and observed carbon/hydrogen content .
Q. How can researchers design initial bioactivity screens for these compounds?
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Bacillus subtilis), Gram-negative (e.g., Pseudomonas aeruginosa), and fungal strains (e.g., Aspergillus parasiticus). Compare results to standards like nystatin (MIC 100 µg/mL) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate reaction mechanisms in Pyrazolo[5,1-b]oxazole synthesis?
- Geometry Optimization : Perform DFT/B3LYP/6-31+G(d,p) calculations to model transition states and intermediates. For example, DFT studies confirm that TBAB stabilizes zwitterionic intermediates during cyclization, reducing activation energy by ~15 kcal/mol .
- Mechanistic Validation : Compare computed IR spectra and Mulliken charges with experimental data to validate proposed pathways .
Q. What strategies resolve contradictions in MIC data across structurally similar derivatives?
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups like -NO₂ or -Cl at position 7) with bioactivity. For instance, 4-chlorophenyl-substituted derivatives (e.g., compound 7t) show 2–4× lower MICs against fungi than methoxy-substituted analogs due to enhanced membrane permeability .
- Resistance Profiling : Test compounds against multidrug-resistant (MDR) strains to identify scaffolds with non-overlapping mechanisms (e.g., inhibition of efflux pumps) .
Q. How can researchers optimize reaction scalability while maintaining stereochemical integrity?
- Catalyst Screening : Replace CuSO₄ with ligand-accelerated catalysts (e.g., TBTA) to enhance CuAAC efficiency at lower temperatures (25°C vs. 60°C) .
- Flow Chemistry : Implement continuous-flow reactors for TBAB-catalyzed steps to reduce byproduct formation and improve yield (>95%) .
Methodological Considerations
Q. How to perform regioselective functionalization of the pyrazolo-oxazole core?
- Click Chemistry : Prioritize CuAAC for 1,4-disubstituted triazoles. Use azides with bulky aryl groups (e.g., 4-bromophenyl) to sterically direct regiochemistry .
- Protecting Groups : Temporarily protect the methanol group at position 6 with tert-butyldimethylsilyl (TBS) ether to prevent side reactions during alkylation .
Q. What computational tools are recommended for predicting bioactivity?
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial targets (e.g., P. aeruginosa FabI enzyme). Compounds with ΔG ≤ -8 kcal/mol typically show MICs ≤25 µg/mL .
- ADMET Prediction : Apply SwissADME to assess pharmacokinetic properties (e.g., logP ≤3 for optimal blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
